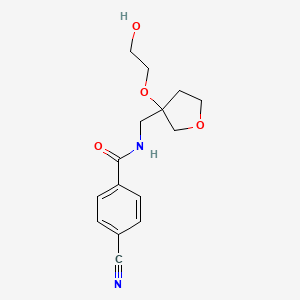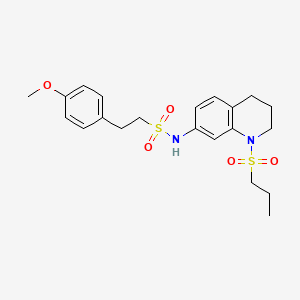![molecular formula C16H15NO4 B2969446 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1376105-99-5](/img/structure/B2969446.png)
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, using a dehydrating agent.
Attachment of the Indole Core: The indole core can be introduced through a condensation reaction between an appropriate indole derivative and the furan ring precursor.
Functional Group Modifications: The hydroxy and dimethyl groups can be introduced through selective functional group transformations, such as hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted furan derivatives with various functional groups .
Applications De Recherche Scientifique
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one:
Mécanisme D'action
The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, its interaction with certain enzymes may inhibit their activity, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with similar indole cores but different substituents, such as indole-3-acetic acid and indole-3-carbinol.
Furan Derivatives: Compounds with similar furan rings but different functional groups, such as furfural and furfuryl alcohol.
The uniqueness of This compound lies in its combination of the furan ring, hydroxy group, and dimethyl-substituted indole core, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDQBMINFXPKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2969366.png)

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2969378.png)



![4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2969384.png)

